molecular formula C8H6ClF2N3 B13053156 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine

Katalognummer: B13053156
Molekulargewicht: 217.60 g/mol
InChI-Schlüssel: NVWZDOPSEQVLDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and difluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3,5-difluoropyridine with 2-methylimidazole under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted imidazo[1,2-A]pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential in drug development, particularly for its kinase inhibitory activity.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, particularly kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-(Difluoromethyl)-2-methylimidazo[1,2-A]pyrazine
  • 6-Chloro-2-methylimidazo[1,2-A]pyrazine
  • 8-(Difluoromethyl)-imidazo[1,2-A]pyrazine

Uniqueness

6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine is unique due to the presence of both chlorine and difluoromethyl groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C8H6ClF2N3

Molekulargewicht

217.60 g/mol

IUPAC-Name

6-chloro-8-(difluoromethyl)-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H6ClF2N3/c1-4-2-14-3-5(9)13-6(7(10)11)8(14)12-4/h2-3,7H,1H3

InChI-Schlüssel

NVWZDOPSEQVLDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C(C2=N1)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.